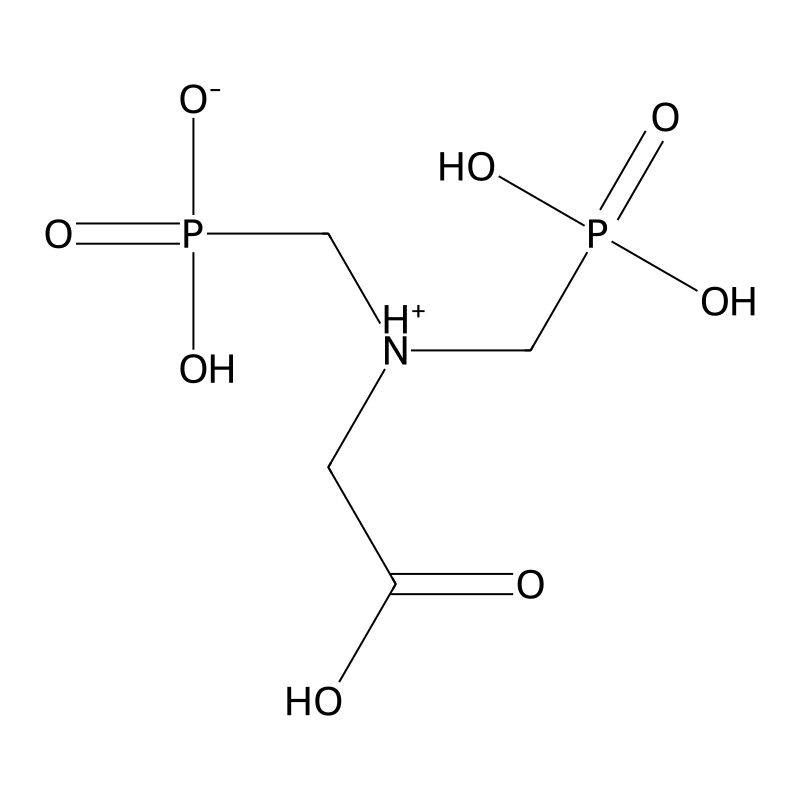

Glyphosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mode of Action:

- Understanding plant physiology: Researchers use glyphosate to study the shikimate pathway, a metabolic pathway crucial for plant growth and development. Glyphosate disrupts this pathway by inhibiting the enzyme 5-enolpyruvyl shikimate-3-phosphate (EPSP) synthase. This knowledge helps scientists understand plant growth mechanisms and develop alternative weed control methods.

Environmental Fate and Impact:

- Monitoring and assessing environmental impacts: Researchers employ glyphosate as a tracer molecule to study its movement and degradation in soil and water. This information is crucial for understanding the potential environmental impact of glyphosate use and developing strategies to mitigate any negative effects.

Toxicology and Carcinogenicity:

- Evaluating potential health risks: Extensive research investigates the potential health effects of glyphosate exposure, including carcinogenicity. Different regulatory bodies like the International Agency for Research on Cancer (IARC) and the United States Environmental Protection Agency (EPA) have reached varying conclusions regarding its carcinogenicity. IARC classified glyphosate as "probably carcinogenic to humans" based on limited evidence, while the EPA deems it "not likely to be carcinogenic to humans." This ongoing research is crucial for informing regulatory decisions and public health recommendations.

Alternative Weed Control Strategies:

- Developing new weed control methods: Researchers use glyphosate as a reference point to develop novel weed control strategies with potentially lower environmental and health risks. Studying how glyphosate interacts with plants helps scientists identify new targets for weed control and develop alternative herbicides with improved specificity and reduced ecological impact.

Glyphosate, chemically known as N-(phosphonomethyl) glycine, is a broad-spectrum systemic herbicide widely used to control weeds, especially in agricultural settings. It is classified as an organic acid and is characterized by its amphoteric nature, meaning it can act as both an acid and a base depending on the pH of its environment. Glyphosate is a zwitterion, existing in various ionic forms due to its multiple dissociation constants (pKa values), which range from less than 2 to approximately 11 . It is highly soluble in water, with a solubility of about 12 g/L at room temperature .

Glyphosate's herbicidal action disrupts the shikimate pathway in plants, essential for synthesizing aromatic amino acids (phenylalanine, tyrosine, tryptophan) and other important compounds [3]. It binds to the enzyme EPSPS, inhibiting its activity and halting the shikimate pathway, leading to plant death [3].

Toxicity

Flammability

Glyphosate is not flammable [8].

Reactivity

Glyphosate can react with some metals to form salts [5].

Citation:

World Health Organization. (2016). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Glyphosate. International Agency for Research on Cancer 112, 1 [6].

International Agency for Research on Cancer. (2016). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Glyphosate. International Agency for Research on Cancer 112, 1 [7].

The synthesis of glyphosate primarily involves two key reactions:

- Kabachnik–Fields Reaction: This reaction typically involves the reaction of iminodiacetic acid or glycine with formaldehyde and phosphorous acid. The product undergoes decarboxylation to yield glyphosate.

- Hydrolysis: Glyphosate can also undergo hydrolysis to form aminomethylphosphonic acid, which is one of its main degradation products .

These reactions highlight glyphosate's chemical versatility and its capacity to interact with various substrates.

Glyphosate's primary mechanism of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the biosynthesis of aromatic amino acids in plants and some microorganisms. This enzyme is absent in animals, making glyphosate selectively toxic to plants while being safe for human and animal consumption . Glyphosate's interference with the shikimate pathway results in the cessation of protein synthesis in susceptible plants, leading to their eventual death.

Glyphosate can be synthesized through two main methods:

- Using Iminodiacetic Acid: This method involves reacting iminodiacetic acid with formaldehyde and phosphorous acid, followed by decarboxylation.

- Using Glycine: This alternative method utilizes glycine directly, avoiding decarboxylation but requiring careful stoichiometric control to prevent side reactions with formaldehyde .

Both methods are utilized industrially, particularly in regions like China where significant production occurs.

Glyphosate is predominantly used as a herbicide in various applications:

- Agriculture: It is applied in no-till farming practices to control weeds before planting new crops, thereby reducing soil erosion.

- Non-Agricultural Settings: Glyphosate is also used in residential areas, along roadsides, and for managing invasive plant species in natural habitats .

- Industrial Use: Glyphosate formulations are employed in industrial weed control and landscaping.

Its effectiveness against a wide range of plant species has made it one of the most widely used herbicides globally.

Research has indicated that glyphosate may interact with various biological systems:

- Toxicological Studies: Glyphosate has been studied for its potential toxicity to non-target organisms, including aquatic life and soil microorganisms. Some studies have reported adverse effects on amphibians and other wildlife exposed to glyphosate formulations .

- Human Health Studies: There are ongoing debates regarding glyphosate's safety concerning human health, particularly its potential links to cancer and other health issues through occupational exposure or environmental contamination .

These interactions underline the importance of understanding glyphosate's ecological impact.

Several compounds share structural or functional similarities with glyphosate:

| Compound | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Glufosinate | Phosphinothricin | Inhibits glutamine synthetase | Non-selective herbicide; alternative mode of action |

| Aminomethylphosphonic Acid | Phosphonic acid derivative | Metabolite of glyphosate | Less effective as a herbicide; environmental concern |

| Triclopyr | Pyridine derivative | Disrupts plant growth hormones | Selective for woody plants; different target site |

Glyphosate stands out due to its unique mechanism targeting the shikimate pathway specifically in plants and certain microorganisms while being safe for animals due to their lack of this metabolic pathway. Its high solubility and systemic action further enhance its efficacy compared to other herbicides.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Pictograms

Corrosive